molecular formula C12H13FO B1327674 Cyclopropyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-86-0

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Cat. No.: B1327674
CAS No.: 898768-86-0
M. Wt: 192.23 g/mol
InChI Key: IROFXNWHNPHFNS-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to a 2-(4-fluorophenyl)ethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone typically involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride. This reaction is carried out under mild conditions, and the product is obtained with high purity and yield . Another method involves the use of trichloromethane and diisopropyl azodicarboxylate as reagents, with the reaction being conducted at 20°C for 8 hours .

Industrial Production Methods: For industrial production, the preparation method involves the reaction of 2-fluorophenylacetate and cyclopropane carbonyl chloride, followed by halogenation with a bromination reagent. This method is suitable for large-scale production due to the availability of raw materials and the high yield of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2-(4-fluorophenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • Cyclopropyl 4-fluorophenyl ketone
  • Cyclopropyl 2-(2-fluorophenyl)ethyl ketone

Comparison: Cyclopropyl 2-(4-fluorophenyl)ethyl ketone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROFXNWHNPHFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644606
Record name 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-86-0
Record name 1-Cyclopropyl-3-(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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